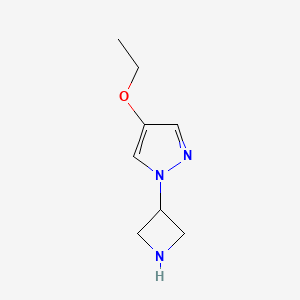
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole
Vue d'ensemble
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals and have been found in several natural products .
Synthesis Analysis
Azetidines can be synthesized through several methods. One common method is the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the aza-Michael addition of NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 77Se NMR spectroscopy .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .Physical And Chemical Properties Analysis
Azetidines are typically colorless liquids at room temperature. They are strongly basic compared to most secondary amines .Applications De Recherche Scientifique
Synthesis of Pyrazoline Derivatives A series of pyrazoline derivatives containing 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole were synthesized. These derivatives were synthesized by reacting certain azetidin-2-one compounds with 99% hydrazine hydrate. The compounds were characterized using IR, 1H NMR, and spectroscopic data, and evaluated for antimicrobial activity using the broth dilution method. Some compounds demonstrated significant antimicrobial activities against both bacterial and fungal strains (Shailesh et al., 2012).
Antidiabetic and Renoprotective Activities New series of compounds including azetidin-2-one derivatives were synthesized and showed remarkable anti-diabetic potency and significant renoprotective activity. This research suggests potential therapeutic applications of these compounds in treating diabetes and protecting renal function (Abeed et al., 2017).
Antibacterial Activity of Azetidinone Derivatives Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared and evaluated for antimicrobial activities. The structures of these compounds were confirmed by various spectroscopic techniques, and they displayed promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).
Designing Drug-like Molecules for Microbial Inhibition 1-[[3-(substituted phenyl)-5-substituted-4,5-dihydro-1HPyrazol-1-yl] Carbonothionyl]-3-chloro-4- (Fuan-2-yl)] Azetidin-2-ones derivates were designed as potential inhibitors of target proteins of various microbes. Studies indicated that these compounds have drug likeness properties, suggesting their potential in designing new antimicrobial drugs (Behera.S. et al., 2014).
Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites A study synthesized pyrazole derivatives and evaluated their structure through various spectroscopic methods. These compounds demonstrated biological activity against breast cancer and microbes, indicating the presence of pharmacophore sites essential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Antimicrobial and Anticancer Activities of Pyrazole Derivatives Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, and most of the newly synthesized compounds had good to excellent antimicrobial activity (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-ethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-12-8-5-10-11(6-8)7-3-9-4-7/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMGOMGNARMUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



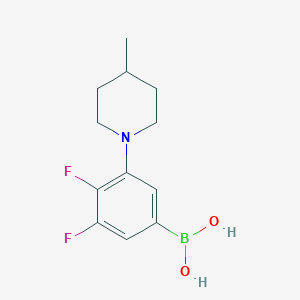

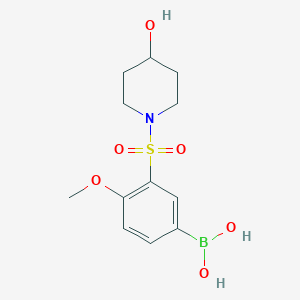
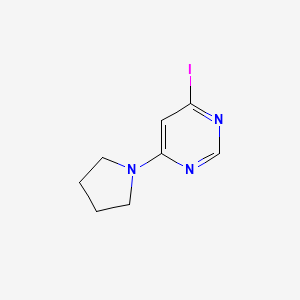
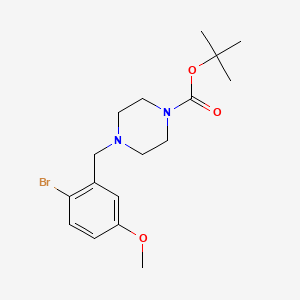
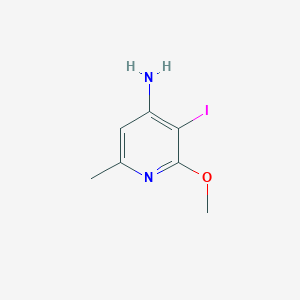
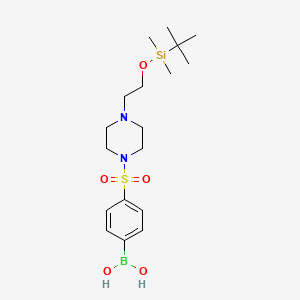

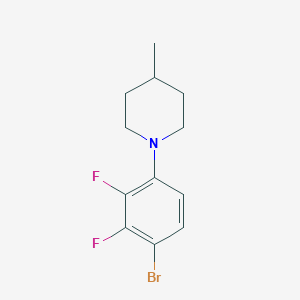


![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

